molecular formula C14H15N3O2 B3018792 N-[(5-Ethyl-1,2,4-oxadiazol-3-yl)-phenylmethyl]prop-2-enamide CAS No. 2361640-90-4

N-[(5-Ethyl-1,2,4-oxadiazol-3-yl)-phenylmethyl]prop-2-enamide

Cat. No.: B3018792
CAS No.: 2361640-90-4
M. Wt: 257.293
InChI Key: ZPUDPAGBRDEOGI-UHFFFAOYSA-N
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Description

N-[(5-Ethyl-1,2,4-oxadiazol-3-yl)-phenylmethyl]prop-2-enamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-Ethyl-1,2,4-oxadiazol-3-yl)-phenylmethyl]prop-2-enamide typically involves the reaction of an amidoxime with an appropriate anhydride in the presence of a base such as sodium hydroxide in a dimethyl sulfoxide (DMSO) medium . The reaction proceeds efficiently at ambient temperature, yielding the desired oxadiazole derivative without the need for protective groups .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(5-Ethyl-1,2,4-oxadiazol-3-yl)-phenylmethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(5-Ethyl-1,2,4-oxadiazol-3-yl)-phenylmethyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-Ethyl-1,2,4-oxadiazol-3-yl)-phenylmethyl]prop-2-enamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-Ethyl-1,2,4-oxadiazol-3-yl)-phenylmethyl]prop-2-enamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-[(5-ethyl-1,2,4-oxadiazol-3-yl)-phenylmethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-3-11(18)15-13(10-8-6-5-7-9-10)14-16-12(4-2)19-17-14/h3,5-9,13H,1,4H2,2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUDPAGBRDEOGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C(C2=CC=CC=C2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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